molecular formula C22H30N4O4S B4872678 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Cat. No.: B4872678
M. Wt: 446.6 g/mol
InChI Key: MNMAINCAYPNQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a dimethoxybenzyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the dimethoxybenzyl group, and the coupling with the piperidine ring. Common reagents used in these reactions include thionyl chloride, dimethoxybenzyl chloride, and piperidine derivatives. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product, which is crucial for its application in research and potential therapeutic uses.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: It has shown promise in biological assays, particularly in studies involving enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound may also interact with cellular receptors, modulating signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
  • N-(3,5-dimethoxybenzyl)-4-methylpiperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively target certain enzymes and receptors makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-22(2,3)20(28)26-10-8-15(9-11-26)19(27)23-21-25-24-18(31-21)13-14-6-7-16(29-4)17(12-14)30-5/h6-7,12,15H,8-11,13H2,1-5H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMAINCAYPNQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 2
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N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
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N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Reactant of Route 6
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

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